molecular formula C24H20ClN3O5S B11425929 (2Z)-2-{2-[(4-chlorophenyl)sulfonyl]hydrazinylidene}-N-(4-ethoxyphenyl)-2H-chromene-3-carboxamide

(2Z)-2-{2-[(4-chlorophenyl)sulfonyl]hydrazinylidene}-N-(4-ethoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B11425929
M. Wt: 498.0 g/mol
InChI Key: PVDVGOKWAHQRSH-PNHLSOANSA-N
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Description

(2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-(4-ETHOXYPHENYL)-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-(4-ETHOXYPHENYL)-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the chromene core and introduce the functional groups sequentially. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as flow chemistry and continuous processing can be employed to enhance the efficiency and sustainability of the production process. These methods allow for better control over reaction parameters and can lead to higher throughput compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-(4-ETHOXYPHENYL)-2H-CHROMENE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-(4-ETHOXYPHENYL)-2H-CHROMENE-3-CARBOXAMIDE is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential therapeutic properties. Chromene derivatives are known for their anti-inflammatory, antioxidant, and anticancer activities. Research is ongoing to explore the biological activities of this specific compound and its derivatives.

Medicine

In medicine, the compound’s potential as a drug candidate is of significant interest. Its ability to interact with biological targets and pathways makes it a promising candidate for the development of new pharmaceuticals. Studies are conducted to evaluate its efficacy, safety, and mechanism of action in various disease models.

Industry

Industrially, (2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-(4-ETHOXYPHENYL)-2H-CHROMENE-3-CARBOXAMIDE can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its derivatives may also find applications in agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-(4-ETHOXYPHENYL)-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-(4-ETHOXYPHENYL)-2H-CHROMENE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its chlorobenzenesulfonamido group, in particular, may contribute to its enhanced biological activity and specificity compared to other chromene derivatives.

Properties

Molecular Formula

C24H20ClN3O5S

Molecular Weight

498.0 g/mol

IUPAC Name

(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-ethoxyphenyl)chromene-3-carboxamide

InChI

InChI=1S/C24H20ClN3O5S/c1-2-32-19-11-9-18(10-12-19)26-23(29)21-15-16-5-3-4-6-22(16)33-24(21)27-28-34(30,31)20-13-7-17(25)8-14-20/h3-15,28H,2H2,1H3,(H,26,29)/b27-24-

InChI Key

PVDVGOKWAHQRSH-PNHLSOANSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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